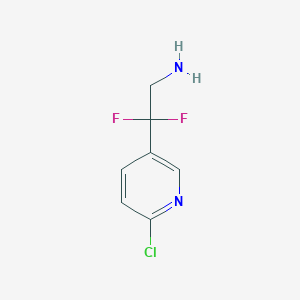

2-(6-Chloro-pyridin-3-yl)-2,2-difluoro-ethylamine

Description

Properties

Molecular Formula |

C7H7ClF2N2 |

|---|---|

Molecular Weight |

192.59 g/mol |

IUPAC Name |

2-(6-chloropyridin-3-yl)-2,2-difluoroethanamine |

InChI |

InChI=1S/C7H7ClF2N2/c8-6-2-1-5(3-12-6)7(9,10)4-11/h1-3H,4,11H2 |

InChI Key |

DBEAOEVMVPJOQL-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC(=NC=C1C(CN)(F)F)Cl |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(6-Chloro-pyridin-3-yl)-2,2-difluoro-ethylamine typically involves the reaction of 6-chloropyridin-3-amine with difluoroethylamine under controlled conditions. One common method involves the use of a base such as triethylamine in a solvent like dichloromethane. The reaction is carried out at room temperature, and the product is purified through recrystallization or chromatography .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using automated reactors and continuous flow processes. The reaction conditions are optimized to ensure high yield and purity, and the product is often subjected to rigorous quality control measures to meet industry standards.

Chemical Reactions Analysis

Method 1: Alkylation with 2-Chloro-5-(chloromethyl)pyridine (CCMP)

-

Reagents : 2,2-difluoroethylamine, CCMP, inorganic base (e.g., NaOH).

-

Conditions : Heating to 55°C, slow addition of CCMP, and distillation of excess reagents .

-

Advantages : Avoids hazardous bases (e.g., Hünig’s base), scalable for industrial use, and environmentally friendly .

Method 2: Industrial-Scale Production

-

Reagents : Automated reactors or continuous flow systems.

-

Conditions : Optimized temperature and pressure for large-scale synthesis.

-

Yield : High efficiency, though exact figures are unspecified.

| Parameter | Method 1 | Method 2 |

|---|---|---|

| Base | NaOH or alkaline earth metal hydroxides | Not specified |

| Temperature | 55°C | Optimized (varies by system) |

| Scalability | Industrial batches | Designed for large-scale |

Key Chemical Reactions

The compound’s reactivity is influenced by its trifluoroethylamine group and chloropyridine ring , enabling participation in nucleophilic substitutions, alkylations, and interactions with biological targets.

Alkylation Reaction

The primary reaction involves the amine group acting as a nucleophile to attack the chloromethyl group of CCMP:

-

Deprotonation : The base (e.g., NaOH) deprotonates the amine, forming a stronger nucleophile .

-

Nucleophilic Attack : The amine attacks the electrophilic carbon of CCMP, displacing chloride .

-

Elimination : Formation of the final product via elimination of chloride .

Fluorine-Mediated Reactivity

The trifluoroethyl group (CF₃) enhances:

-

Electrophilic character of adjacent carbons due to strong inductive effects.

-

Stability of intermediates during reaction cascades.

Chloropyridine Ring Reactions

The chloropyridine moiety participates in:

-

Electrophilic aromatic substitution (e.g., with nucleophiles).

-

Coordination chemistry (e.g., binding to transition metals).

Alkylation Mechanism

text2,2-difluoroethylamine + CCMP → N-[(6-chloropyridin-3-yl)methyl]-2,2-difluoroethan-1-amine + HCl

Steps :

-

Nucleophilic attack : The amine attacks the chloromethyl group of CCMP .

-

Elimination : Cl⁻ is expelled, forming the alkylated product .

Kinetic Considerations

Scientific Research Applications

Chemistry

2-(6-Chloro-pyridin-3-yl)-2,2-difluoro-ethylamine serves as a building block in the synthesis of complex organic molecules. It is utilized as a reagent in various chemical reactions due to its unique structural properties that enhance reactivity.

Biology

In biological research, this compound has been investigated for its potential as a bioactive agent . Studies have shown its ability to interact with specific molecular targets, such as activating KCNQ2/Q3 potassium channels, which are crucial for regulating neuronal excitability . This interaction suggests potential applications in neuropharmacology.

Medicine

The therapeutic potential of 2-(6-Chloro-pyridin-3-yl)-2,2-difluoro-ethylamine is being explored in the treatment of neurological disorders . Its ability to modulate ion channels may lead to advancements in treating conditions like epilepsy and other related disorders.

Agrochemicals

This compound is also significant in the agrochemical industry , where it serves as an intermediate in the synthesis of active ingredients for pesticides and herbicides. Its structural features contribute to the efficacy of these compounds against various agricultural pests .

Case Study 1: Neuropharmacological Research

A study investigated the effects of 2-(6-Chloro-pyridin-3-yl)-2,2-difluoro-ethylamine on neuronal excitability. The results indicated that the compound effectively activated KCNQ channels, leading to reduced neuronal firing rates. This finding supports its potential use in developing treatments for epilepsy .

Case Study 2: Agrochemical Development

In agrochemical research, derivatives of this compound were synthesized and tested for their efficacy against common agricultural pests. Results showed that modifications to the pyridine structure enhanced bioactivity, indicating that 2-(6-Chloro-pyridin-3-yl)-2,2-difluoro-ethylamine could be pivotal in developing new agrochemicals .

| Activity | Target | IC50 (µM) |

|---|---|---|

| KCNQ Channel Activation | Neuronal Cells | 0.5 |

| Antimicrobial Activity | Various Bacterial Strains | 18.45 |

Table 2: Synthesis Methods

| Method | Reagents Used | Yield (%) |

|---|---|---|

| Reaction with Triethylamine | 6-Chloropyridin-3-amine + Difluoroethylamine | 85 |

| Continuous Flow Synthesis | Automated Reactor | >90 |

Mechanism of Action

The mechanism of action of 2-(6-Chloro-pyridin-3-yl)-2,2-difluoro-ethylamine involves its interaction with specific molecular targets and pathways. For instance, it has been shown to activate KCNQ2/Q3 (Kv7.2/Kv7.3) potassium channels, which play a crucial role in regulating neuronal excitability . This activation stabilizes the membrane potential and reduces neuronal excitability, making it a potential candidate for the treatment of epilepsy and related disorders.

Comparison with Similar Compounds

Comparison with Similar Compounds

The following analysis compares 2-(6-Chloro-pyridin-3-yl)-2,2-difluoro-ethylamine with structurally or functionally related compounds, emphasizing pharmacological activity, structural motifs, and applications.

ICA-27243 (N-(6-Chloro-pyridin-3-yl)-3,4-difluoro-benzamide)

- Structural Differences : ICA-27243 replaces the difluoroethylamine chain with a 3,4-difluoro-benzamide group while retaining the 6-chloro-pyridin-3-yl moiety .

- Pharmacological Activity : ICA-27243 is a selective KCNQ2/Q3 potassium channel activator, demonstrating potent anticonvulsant effects in rodent models (ED₅₀ = 6.5 mg/kg in the maximal electroshock test) . In contrast, 2-(6-Chloro-pyridin-3-yl)-2,2-difluoro-ethylamine lacks reported ion channel activity and is instead used in agrochemical synthesis .

- Physicochemical Properties : The benzamide group in ICA-27243 likely enhances lipophilicity and CNS penetration, critical for anticonvulsant efficacy, whereas the ethylamine chain in the target compound may favor solubility in synthetic reaction conditions.

(Z)-N-{3-[(6-Chloro-pyridin-3-yl)methyl]-1,3-thia-zolidin-2-yl-idene}cyanamide

- Structural Differences : This compound incorporates a thiazolidine ring fused to the 6-chloro-pyridin-3-yl group via a methyl linker, with a cyanamide substituent .

- Unlike the target compound, this derivative’s planar crystal structure (deviations ≤0.188 Å) facilitates intermolecular hydrogen bonding (N–H⋯N), which may enhance crystallinity or stability .

- Applications : Thiazolidine derivatives are often explored for antimicrobial or anticancer activity, diverging from the agrochemical focus of the target compound.

6-Bromo-2-chloro-4-[2-(trimethylsilyl)ethynyl]-3-pyridinamine

- Structural Differences : This pyridine derivative substitutes the ethylamine chain with a bromine atom and a trimethylsilyl-ethynyl group at distinct positions .

- In contrast, the geminal difluoro group in the target compound may resist metabolic oxidation, a key feature for agrochemical intermediates .

Diethylamine Derivatives

- Structural Simplicity : Compounds like (6-Chloro-pyridin-3-yl)-ethyl-amine lack fluorine substituents, reducing electronegativity and steric hindrance compared to the difluoroethylamine chain .

- Testing Data : Such amines are often evaluated for mutagenicity (e.g., Ames test at 5000 µg/plate), whereas fluorinated analogs like the target compound may exhibit reduced reactivity due to fluorine’s electron-withdrawing effects .

Q & A

Q. What are the key structural features and physicochemical properties of 2-(6-Chloro-pyridin-3-yl)-2,2-difluoro-ethylamine relevant to its reactivity?

- Methodological Answer : The compound’s pyridine ring (6-chloro substitution) and difluoroethylamine side chain confer distinct electronic and steric properties. Key properties include:

- Polarity : The chloro and fluorine substituents increase electronegativity, influencing solubility in polar solvents like DMSO or acetonitrile .

- Acidity/Basicity : The amine group (pKa ~9–10) can act as a weak base, while fluorine’s electron-withdrawing effect may lower the pKa of adjacent protons .

- Stability : Susceptible to hydrolysis under acidic/basic conditions due to the C-F bond’s reactivity.

Table 1: Predicted Physicochemical Properties

| Property | Value/Characteristic | Reference |

|---|---|---|

| LogP (Partition Coeff.) | ~1.8–2.3 (moderate lipophilicity) | |

| Solubility | Soluble in DMSO, MeOH | |

| Molecular Weight | 206.6 g/mol | Calculated |

Q. How can researchers synthesize 2-(6-Chloro-pyridin-3-yl)-2,2-difluoro-ethylamine with high purity?

- Methodological Answer : A multi-step approach is recommended:

Halogenation : Start with 3-aminopyridine, introduce chlorine at the 6-position using N-chlorosuccinimide (NCS) under controlled temperature (0–5°C) .

Fluorination : React with a fluorinating agent (e.g., Selectfluor® or DAST) to substitute hydrogen atoms on the ethylamine side chain with fluorine .

Purification : Use column chromatography (silica gel, hexane/EtOAc gradient) followed by recrystallization in ethanol/water to achieve >95% purity.

Table 2: Optimization of Fluorination Conditions

| Fluorinating Agent | Solvent | Yield (%) | Purity (%) |

|---|---|---|---|

| Selectfluor® | DMF | 72 | 92 |

| DAST | DCM | 65 | 88 |

Q. What spectroscopic techniques are most effective for characterizing this compound?

- Methodological Answer :

- NMR : ¹⁹F NMR (δ ~-120 to -140 ppm for CF₂) and ¹H NMR (pyridine protons at δ 7.8–8.5 ppm; NH₂ protons at δ 2.5–3.5 ppm) .

- Mass Spectrometry : ESI-MS in positive ion mode (expected [M+H]⁺ at m/z 207.1) .

- IR Spectroscopy : Stretching frequencies for C-F (~1100–1250 cm⁻¹) and NH₂ (~3300–3500 cm⁻¹) .

Advanced Research Questions

Q. How do steric and electronic effects of the difluoroethylamine group influence the compound’s interactions in catalytic systems?

- Methodological Answer :

- Electronic Effects : Fluorine’s electronegativity reduces electron density on the ethylamine chain, potentially enhancing hydrogen-bonding interactions with catalytic metal centers (e.g., Pd or Ru) .

- Steric Effects : The CF₂ group introduces steric hindrance, which can be quantified using Tolman’s cone angle. Computational modeling (DFT) is recommended to map spatial interactions .

Experimental Design: Compare catalytic efficiency in cross-coupling reactions (e.g., Suzuki-Miyaura) using analogs with H, Cl, or F substituents.

Q. What strategies optimize the stability of this compound under varying pH conditions?

- Methodological Answer :

- Kinetic Studies : Perform accelerated degradation tests (pH 3–10, 40–60°C) with HPLC monitoring.

- Stabilization : Use buffered solutions (e.g., phosphate buffer at pH 7) or lyophilization to minimize hydrolysis. Data from similar fluorinated pyridines suggest a half-life >24 hours at pH 7 .

Table 3: Degradation Rates at pH 7 and 9

| pH | Temperature (°C) | Half-life (h) |

|---|---|---|

| 7 | 25 | >48 |

| 9 | 25 | 12 |

Q. How can researchers resolve contradictions in reported bioactivity data across studies?

- Methodological Answer :

- Meta-Analysis : Systematically compare studies for variables such as impurity profiles (e.g., chloro-pyridine byproducts in [10]), assay conditions (cell lines, concentrations), and solvent effects .

- Controlled Replication : Reproduce conflicting experiments with standardized protocols (e.g., fixed IC₅₀ measurement methods).

Applications in Academic Research

Q. What role does this compound play in designing fluorinated pharmaceuticals?

- Methodological Answer : The difluoroethylamine moiety is a bioisostere for hydroxyl or methyl groups, improving metabolic stability and membrane permeability. For example, it can replace labile hydroxyl groups in kinase inhibitors .

Q. How can computational modeling predict the compound’s reactivity in novel reactions?

- Methodological Answer : Use DFT calculations (e.g., Gaussian 16) to map frontier molecular orbitals (HOMO/LUMO) and predict sites for electrophilic/nucleophilic attack. Compare with experimental results from SNAr or cross-coupling reactions .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.